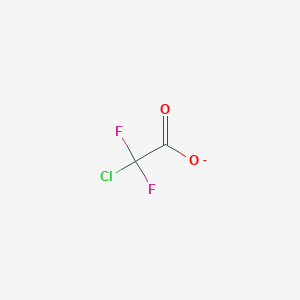

2-Chloro-2,2-difluoroacetate

Description

BenchChem offers high-quality 2-Chloro-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2ClF2O2- |

|---|---|

Molecular Weight |

129.47 g/mol |

IUPAC Name |

2-chloro-2,2-difluoroacetate |

InChI |

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |

InChI Key |

OAWAZQITIZDJRB-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-] |

Origin of Product |

United States |

Harnessing Difluorocarbene: A Technical Whitepaper on the Mechanism and Application of Sodium Chlorodifluoroacetate

Executive Summary

The incorporation of the difluoromethyl group (–CF₂H) into small molecules is a cornerstone strategy in modern drug development and agrochemistry. Acting as a lipophilic bioisostere for alcohols and thiols, the –CF₂H group enhances metabolic stability, membrane permeability, and binding affinity. Among the various reagents available for late-stage difluoromethylation, sodium chlorodifluoroacetate (SCDA, ClCF₂COONa) has emerged as a highly efficient, bench-stable, and environmentally benign precursor for difluorocarbene (:CF₂) generation[1][2].

This whitepaper provides an in-depth mechanistic analysis of SCDA-mediated difluorocarbene generation, details the thermodynamic principles governing its reactivity, and outlines field-proven, self-validating protocols for the difluoromethylation of heteroatomic nucleophiles.

Mechanistic Principles of Difluorocarbene Generation

The "Push-Pull" Electronic Stabilization of :CF₂

Difluorocarbene is a highly reactive intermediate, yet it is significantly more stable than its hydrocarbon counterpart, methylene (:CH₂). This stability arises from a distinct "push-pull" electronic effect. The highly electronegative fluorine atoms inductively withdraw electron density (the "pull") from the carbene carbon via σ -bonds. Simultaneously, the lone pairs on the fluorine atoms back-donate into the empty p-orbital of the singlet carbene carbon via π -donation (the "push")[1]. As a result, difluorocarbene exists exclusively in the singlet state and acts as a selective electrophile, preferentially reacting with electron-rich nucleophiles such as phenolates and thiolates rather than undergoing indiscriminate insertion reactions.

Thermal Decarboxylation of Sodium Chlorodifluoroacetate

Historically, difluorocarbene was generated using ozone-depleting gases (e.g., Freon-22) under harshly basic conditions, which severely limited functional group tolerance[2]. SCDA circumvents these issues by utilizing a purely thermal activation pathway.

Unlike sodium trifluoroacetate—which requires temperatures exceeding 150 °C and transition metal catalysts to decarboxylate due to the poor leaving group ability of the trifluoromethyl anion—SCDA readily undergoes decarboxylation at 90–100 °C without metallic initiators[3][4]. The causality behind this lowered activation barrier lies in the presence of the chloride atom. Upon thermal extrusion of carbon dioxide (CO₂), the transient chlorodifluoromethyl anion ([ClCF₂]⁻) is formed. The larger size, higher polarizability, and superior leaving group ability of chloride compared to fluoride facilitate a rapid α -elimination, irreversibly yielding the electrophilic difluorocarbene[3].

Figure 1: Thermal decarboxylation pathway of SCDA yielding difluorocarbene, CO2, and chloride.

Quantitative Reaction Profiles

The efficiency of SCDA as a difluorocarbene source is highly dependent on the nucleophilicity of the substrate and the basicity of the reaction medium. The base does not participate in the generation of the carbene; rather, it is strictly required to deprotonate the pronucleophile (e.g., converting a phenol to a phenolate), thereby increasing its nucleophilicity to successfully trap the transient :CF₂ before it undergoes side reactions (such as dimerization or hydrolysis)[1][5].

Table 1: Reaction Yields for Heteroatom Difluoromethylation using SCDA

| Nucleophile Type | Specific Substrate | SCDA Equivalents | Base / Solvent | Temp (°C) | Isolated Yield (%) | Ref |

| Phenol | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | 2.80 | Cs₂CO₃ / DMF | 100 | 94 | [1] |

| Thiol | p-Methoxythiophenol | 2.00 | K₂CO₃ / DMF | 95 | 93 | [3] |

| Thiol | p-Chlorothiophenol | 2.00 | K₂CO₃ / DMF | 95 | 86 | [3] |

| Thiol | Thiosalicylic acid | 2.00 | K₂CO₃ / DMF | 95 | 64 | [3] |

| N-Heterocycle | Pyridin-2-one (N-alkylation) | 2.00 | K₂CO₃ / DMF | 95 | 70 | [3] |

Self-Validating Experimental Protocol

To ensure high reproducibility and safety, the following step-by-step protocol for the difluoromethylation of phenols/thiols has been engineered with built-in validation checks. This methodology is adapted from standardized, scalable procedures[1][5].

Reagents and Equipment Setup

-

Pronucleophile: Phenol or Thiol derivative (1.0 equiv)

-

Difluorocarbene Source: Sodium chlorodifluoroacetate (2.0 – 2.8 equiv)

-

Base: Cs₂CO₃ or K₂CO₃ (1.5 – 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Apparatus: Flame-dried round-bottom flask, reflux condenser, nitrogen/argon line, and an oil bubbler .

Step-by-Step Methodology & Causality

Step 1: Substrate and Base Activation Charge the round-bottom flask with the pronucleophile (1.0 equiv) and the inorganic base (e.g., Cs₂CO₃, 1.5 equiv). Add anhydrous DMF.

-

Causality: The base deprotonates the substrate to form a highly reactive nucleophile. DMF is chosen because its high dielectric constant solubilizes the inorganic salts and stabilizes the ionic intermediates.

Step 2: System Degassing Seal the flask with a rubber septum. Submerge a long needle connected to a nitrogen line into the solution and insert a short vent needle into the septum. Sparge the solution with nitrogen gas for 30–60 minutes.

-

Causality: At elevated temperatures, electron-rich phenolates and thiolates are highly susceptible to oxidative coupling (forming quinones or disulfides). Rigorous removal of dissolved oxygen is critical to prevent yield degradation[1].

Step 3: Reagent Addition and Venting Configuration (Critical Safety Step) Remove the septum briefly under a positive stream of nitrogen and add the SCDA (2.0 – 2.8 equiv) in one portion. Immediately equip the flask with a reflux condenser attached to an oil bubbler .

-

Causality: SCDA is bench-stable, allowing for safe handling in air during addition. However, the thermal decomposition of 1 mole of SCDA generates exactly 1 mole of CO₂ gas. If the system is closed, the rapid gas evolution at 100 °C will cause a catastrophic pressure over-pressurization. The oil bubbler provides a visual validation of the reaction progress (bubbling rate correlates to carbene generation) while safely venting the system[1].

Step 4: Thermal Carbene Generation Submerge the flask into a pre-heated oil bath at 95–100 °C. Stir vigorously for 2–4 hours.

-

Causality: The reaction must be heated to at least 90 °C to overcome the activation energy required for SCDA decarboxylation. Lower temperatures will stall the reaction, while temperatures significantly above 110 °C may cause rapid, uncontrolled gas evolution and carbene dimerization[6].

Step 5: Quench and Aqueous Workup Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate or diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The addition of water halts any residual reactivity and effectively partitions the highly polar DMF and inorganic byproducts (NaCl, excess carbonates) into the aqueous phase, leaving the lipophilic difluoromethyl ether in the organic phase.

Figure 2: Step-by-step experimental workflow for heteroatom difluoromethylation using SCDA.

Conclusion

Sodium chlorodifluoroacetate represents a triumph of mechanistic design in organofluorine chemistry. By leveraging the superior leaving group ability of chloride to lower the decarboxylation barrier, SCDA provides a safe, metal-free, and scalable route to difluorocarbene. When paired with rigorous degassing and proper gas-venting protocols, researchers can reliably install the medicinally privileged difluoromethyl group across a wide array of complex molecular scaffolds.

References

-

Difluoromethylation of Phenols - Organic Syntheses Procedure Organic Syntheses[Link]

-

S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Organic Letters (ACS Publications)[Link]

-

Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products National Institutes of Health (PMC)[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Decomposition Pathway of Sodium 2-Chloro-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-chloro-2,2-difluoroacetate is a pivotal reagent in modern synthetic chemistry, primarily valued as a precursor to the highly reactive intermediate, difluorocarbene. A thorough understanding of its thermal decomposition is paramount for its safe and efficient application, particularly in pharmaceutical and materials science research. This guide provides an in-depth analysis of the thermal decomposition pathway of sodium 2-chloro-2,2-difluoroacetate, detailing the underlying mechanism, decomposition products, and critical thermal parameters. Experimental protocols for characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also presented to equip researchers with the necessary tools for a comprehensive evaluation.

Introduction: The Significance of Sodium 2-Chloro-2,2-difluoroacetate

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) is a white crystalline solid that has garnered significant attention as a convenient and effective source of difluorocarbene (:CF₂)[1]. Difluorocarbene is a key intermediate in the synthesis of a wide array of fluorinated organic molecules, including gem-difluorocyclopropanes and difluoromethyl ethers, which are of considerable interest in the development of novel pharmaceuticals and agrochemicals. The controlled generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate via thermal decomposition offers a practical alternative to other methods that may involve hazardous or ozone-depleting reagents.

A comprehensive understanding of the thermal behavior of this compound is crucial for several reasons:

-

Reaction Optimization: Precise control over the decomposition process allows for the optimization of reaction conditions, leading to higher yields and purities of the desired products.

-

Safety: Knowledge of the decomposition temperature and the nature of the evolved gases is essential for ensuring the safe handling and use of this reagent, especially on a larger scale.

-

Process Development: For industrial applications, a detailed thermal profile is necessary for the design of safe and efficient manufacturing processes.

This guide aims to provide a detailed exploration of the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate, grounded in scientific principles and supported by experimental evidence.

The Thermal Decomposition Pathway: A Mechanistic Perspective

The primary thermal decomposition pathway of sodium 2-chloro-2,2-difluoroacetate is a well-established process that proceeds via decarboxylation to generate difluorocarbene. This process can be broken down into two key steps:

-

Decarboxylation: Upon heating, the carboxylate group is eliminated as carbon dioxide (CO₂), leading to the formation of a chlorodifluoromethyl anion (ClCF₂⁻).

-

α-Elimination: The unstable chlorodifluoromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the highly reactive difluorocarbene (:CF₂).

The overall reaction can be summarized as follows:

ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl

This mechanism is supported by the numerous synthetic applications of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor in various organic reactions.

Caption: Proposed thermal decomposition pathway of sodium 2-chloro-2,2-difluoroacetate.

Thermal Analysis: Characterizing the Decomposition Process

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for characterizing the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate.

Key Thermal Parameters

While specific TGA/DSC data for sodium 2-chloro-2,2-difluoroacetate is not extensively published in peer-reviewed literature, key thermal parameters can be inferred from available data and studies on analogous compounds.

| Parameter | Typical Value | Source(s) |

| Melting Point | 196-198 °C | |

| Decomposition Onset | ~200-230 °C | [2] |

It is important to note that the exact decomposition temperature can be influenced by factors such as the heating rate and the presence of other reagents.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For sodium 2-chloro-2,2-difluoroacetate, a TGA thermogram would be expected to show a significant mass loss corresponding to the elimination of carbon dioxide.

Expected TGA Profile:

-

Initial Plateau: Stable mass up to the onset of decomposition.

-

Mass Loss Step: A sharp decrease in mass corresponding to the loss of CO₂ (approximately 28.9% of the total mass).

-

Final Plateau: A stable residual mass corresponding to sodium chloride (NaCl).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of sodium 2-chloro-2,2-difluoroacetate would reveal endothermic and exothermic events associated with phase transitions and decomposition.

Expected DSC Profile:

-

Endothermic Peak: A sharp endotherm corresponding to the melting of the compound.

-

Exothermic/Endothermic Peak(s): The decomposition process itself may be associated with one or more exothermic or endothermic peaks, reflecting the net energy change of the bond-breaking and bond-forming events. The decarboxylation step is typically endothermic, while subsequent reactions of the highly reactive difluorocarbene could be exothermic.

Decomposition Products and Evolved Gas Analysis (EGA)

The primary solid product of the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate is sodium chloride (NaCl). The primary gaseous product is carbon dioxide (CO₂). However, under certain conditions, other hazardous decomposition products may be formed.

Safety data sheets for sodium 2-chloro-2,2-difluoroacetate often list the following hazardous decomposition products:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Gaseous hydrogen fluoride (HF)

-

Hydrogen chloride gas (HCl)

The formation of HF and HCl likely arises from side reactions, especially in the presence of moisture or other proton sources.

Evolved Gas Analysis (EGA) techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), are powerful tools for identifying the gaseous products evolved during thermal decomposition[3][4]. A TGA-MS analysis of sodium 2-chloro-2,2-difluoroacetate would be expected to show ion currents corresponding to CO₂ (m/z = 44), and potentially CO (m/z = 28), HF (m/z = 20), and HCl (m/z = 36, 38).

Kinetics of Thermal Decomposition

The study of the kinetics of the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate is crucial for understanding the reaction rate and its dependence on temperature. The activation energy (Ea) is a key kinetic parameter that can be determined from TGA data obtained at different heating rates[5].

While specific kinetic data for the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate is scarce, studies on the decarboxylation of other sodium haloacetates provide valuable insights[6][7]. The activation energy for the thermal decomposition of sodium carboxylate salts can vary significantly depending on the structure of the salt[8]. For instance, the average activation energy for the thermal decomposition of sodium acetate has been reported to be 226.65 kJ/mol[8]. It is reasonable to expect a similar order of magnitude for sodium 2-chloro-2,2-difluoroacetate.

Experimental Protocols

The following are generalized protocols for the thermal analysis of sodium 2-chloro-2,2-difluoroacetate. It is essential to consult the instrument-specific manuals and safety guidelines before conducting any experiments.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and the balance is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of sodium 2-chloro-2,2-difluoroacetate into a TGA crucible (e.g., alumina or platinum).

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas (e.g., nitrogen or argon) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition and the percentage of mass loss.

-

Caption: A typical workflow for the thermogravimetric analysis of a solid sample.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of sodium 2-chloro-2,2-difluoroacetate into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages.

-

-

Experimental Setup:

-

Place the sample pan and a reference pan (empty, sealed) in the DSC cell.

-

Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus).

-

Identify and characterize any thermal events associated with decomposition.

-

Safety Considerations

Sodium 2-chloro-2,2-difluoroacetate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9]. The thermal decomposition of this compound can release toxic and corrosive gases such as HF and HCl. Therefore, all thermal decomposition experiments should be conducted in a well-ventilated fume hood.

Conclusion

The thermal decomposition of sodium 2-chloro-2,2-difluoroacetate is a fundamentally important process for its application as a difluorocarbene precursor. This guide has detailed the mechanistic pathway, which proceeds through decarboxylation and α-elimination. While specific quantitative thermal analysis and kinetic data for this compound are not widely available, a comprehensive understanding of its thermal behavior can be achieved through the application of TGA and DSC, coupled with EGA for product identification. The experimental protocols provided herein offer a starting point for researchers to characterize this decomposition, enabling safer and more efficient utilization of this valuable synthetic reagent. Further research to quantify the kinetic parameters and to fully characterize the evolved gases under various conditions would be a valuable contribution to the field.

References

- Atkins, R. C., et al. (1974). The Decarboxylation of Trichloroacetate in Dimethyl Sulfoxide. Journal of the American Chemical Society, 96(19), 6193-6195.

- Investigation of Thermal Properties of Carboxylates with Various Structures.

- Thermoanalytical studies (TG–DTG–DSC, Py–GC/MS) of sodium carboxymethyl starch with different degrees of substitution. Journal of Thermal Analysis and Calorimetry, 138(5), 3359-3368.

- Evolved Gas Analysis (EGA).

- Kinetics of thermal decomposition: calculating the activation energy.

- Evolved Gas Analysis (EGA) | TGA-FTIR & TGA-MS. Measurlabs.

- (PDF) Thermoanalytical studies (TG–DTG–DSC, Py–GC/MS) of sodium carboxymethyl starch with different degrees of substitution.

- WM2014 Conference, March 2 – 6, 2014, Phoenix, Arizona, USA. eConference.io.

- On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules, 27(24), 8945.

- The Thermal Decomposition of Thirty Commercially Available Materials

- Determination of activation energy of decomposition reaction from thermo gravimetric analysis. International Journal of Advances in Engineering and Management (IJAEM), 6(7), 2024.

- Evolved Gas Analysis Guide. Mettler Toledo.

- Evolved Gas Analysis. Hiden Analytical.

- Sodium chlorodifluoroacet

- Kinetics study of thermal decomposition of sodium carboxylate salts. Biomass and Bioenergy, 45, 143-150.

- The role of biotin and sodium in the decarboxylation of oxaloacetate by the membrane-bound oxaloacetate decarboxylase from Klebsiella aerogenes. European Journal of Biochemistry, 141(2), 351-359.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Decarboxyl

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1585.

- Kinetics study of thermal decomposition of sodium carboxylate salts.

- THE CATALYSIS OF THERMAL DECOMPOSITION AND BURNING REACTIONS OF FUEL-OXIDANT COMPOSITIONS. DTIC.

- Sodium chlorodifluoroacetate Safety D

- Kinetic challenges facing oxalate, malonate, acetoacetate and oxaloacetate decarboxylases. Journal of the American Chemical Society, 133(13), 4880-4883.

- Sodium chlorodifluoroacet

- Structural insights into sodium transport by the oxaloacetate decarboxylase sodium pump. eLife, 7, e39322.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Master Equation Analysis of Thermal Activation Reactions: Energy-Transfer Constraints on Falloff Behavior in the Decomposition of Several Alkyl Radicals. The Journal of Physical Chemistry, 100(10), 4012-4019.

- Sodium chlorodifluoroacet

- Certificate of analysis - Sodium chlorodifluoroacet

- Gas Chromatographic Determination of Sodium Monofluoroacetate in Water by Derivatization With Dicyclohexylcarbodiimide. Analytical Chemistry, 59(24), 2914-2917.

Sources

- 1. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. measurlabs.com [measurlabs.com]

- 4. mt.com [mt.com]

- 5. bath.ac.uk [bath.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]

- 9. synquestlabs.com [synquestlabs.com]

The Role of 2-Chloro-2,2-difluoroacetate in Modern Organofluorine Chemistry: A Technical Guide

Introduction: The Difluorocarbene Imperative in Drug Design

The strategic incorporation of fluorine atoms into small molecules is a foundational principle in modern medicinal chemistry and agrochemical development. Specifically, the difluoromethyl (–CF 2 H) group acts as a highly effective lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups. By introducing a –CF 2 H moiety, drug development professionals can significantly enhance a candidate's metabolic stability, membrane permeability, and bioavailability without drastically altering its steric bulk.

Historically, the installation of this critical motif relied on chlorodifluoromethane (Freon-22), a highly toxic, ozone-depleting gas that required specialized, pressurized equipment. Today, sodium 2-chloro-2,2-difluoroacetate (SCDA) has emerged as the premier reagent for these transformations. As a bench-stable, commercially available salt, SCDA provides a safe, scalable, and highly efficient source of difluorocarbene (:CF 2 ) for late-stage functionalization (1)[1].

Mechanistic Foundations of SCDA

The utility of SCDA is rooted in its predictable thermal decomposition. Unlike phosphonium salts, which are hygroscopic and moisture-sensitive, halodifluoroacetate salts are indefinitely stable under ambient conditions (2)[2].

When heated in a polar aprotic solvent (such as DMF) to temperatures between 90 °C and 105 °C, SCDA undergoes a rapid decarboxylation. This process ejects a molecule of carbon dioxide (CO 2 ) to form a transient chlorodifluoromethyl anion ([ClCF 2 ] − ). This anion immediately undergoes α -elimination, expelling a chloride ion to yield the highly electrophilic difluorocarbene (:CF 2 ) . The carbene then readily inserts into heteroatom-hydrogen bonds or reacts with nucleophilic centers, followed by protonation to yield the final difluoromethylated product.

Interestingly, in the absence of strong external nucleophiles, SCDA can undergo a unique self-activation pathway. The generated difluorocarbene can be trapped by an unreacted SCDA carboxylate to form an active ester, enabling unprecedented Friedel-Crafts chlorodifluoroacylation of electron-rich arenes like indoles (3)[3].

Mechanistic pathway of difluorocarbene generation from SCDA.

Quantitative Scope and Applications

SCDA is highly versatile, enabling the functionalization of oxygen, nitrogen, and sulfur nucleophiles. The chemoselectivity and yield of these reactions are heavily dictated by the pKa of the substrate, the choice of inorganic base, and strict temperature control.

Table 1: Quantitative Reaction Parameters for SCDA-Mediated Difluoromethylation

| Substrate Class | Target Bond | SCDA Equivalents | Optimal Base / Additive | Temperature (°C) | Typical Yield (%) |

| Phenols | O–CF 2 H | 2.0 – 2.8 | K 2 CO 3 or Cs 2 CO 3 | 95 – 105 | 70 – 95 |

| 2-Hydroxychalcones | O–CF 2 H | 3.0 | K 2 CO 3 | 90 – 100 | 36 – 80 |

| Aryl Thiols | S–CF 2 H | 3.0 | t BuONa or KOH | 70 – 95 | 56 – 89 |

| 2-Pyridones | N–CF 2 H | 2.0 – 2.5 | K

2

CO

3

| 90 – 100 | 40 – 75 |

Data synthesized from established methodologies in O-alkylation, S-alkylation (4)[4], and N-alkylation.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the O-difluoromethylation of phenols. As an Application Scientist, it is critical to treat this procedure not merely as a recipe, but as a self-validating system where physical observations confirm chemical causality (2)[2].

Step-by-step workflow for the O-difluoromethylation of phenols using SCDA.

Step 1: Substrate Activation and Degassing

-

Action: In a round-bottom flask, dissolve the phenol (1.0 equiv) and K 2 CO 3 (1.5 equiv) in anhydrous DMF. Sparge the solution with N 2 for 1 hour.

-

Causality & Validation: DMF is chosen because its polar aprotic nature stabilizes the transient [ClCF 2 ] − anion. Sparging removes dissolved oxygen, preventing oxidative dimerization of the phenoxide. The solution will typically darken slightly, validating the deprotonation of the phenol to the active phenoxide nucleophile.

Step 2: Reagent Introduction

-

Action: Briefly remove the septum and add SCDA (2.8 equiv) in one portion. Immediately equip the flask with a flame-dried air condenser and an oil bubbler.

-

Causality & Validation: SCDA is added at room temperature to prevent premature, uncontrolled decomposition. The oil bubbler is a critical safety and diagnostic tool ; because the reaction evolves stoichiometric amounts of CO 2 gas, a closed system would pressurize and rupture.

Step 3: Thermal Decarboxylation

-

Action: Submerge the flask in a pre-heated oil bath at 100 °C.

-

Causality & Validation: SCDA requires a thermal threshold (>90 °C) to initiate decarboxylation. Validation occurs visually: within 5–10 minutes of heating, vigorous bubbling will be observed in the oil bubbler. The reaction is complete when gas evolution ceases (typically 2–4 hours), providing a real-time, self-validating endpoint indicator.

Step 4: Quench and Phase Separation

-

Action: Cool the reaction to room temperature. Dilute with water and extract the aqueous layer 3x with hexanes.

-

Causality & Validation: The addition of water halts any residual reactivity and solubilizes the inorganic byproducts (KCl, unreacted K 2 CO 3 ). Hexanes are deliberately chosen over ethyl acetate for the extraction; the newly formed aryl difluoromethyl ether is highly lipophilic and partitions into the hexanes, while the polar DMF remains trapped in the aqueous phase. A clean phase separation validates the success of the solvent system.

Process Chemistry & Scale-Up Considerations

Transitioning SCDA chemistry from discovery to multi-kilogram manufacturing requires careful management of the gas evolution kinetics. While SCDA eliminates the toxicity hazards of Freon-22, the rapid generation of CO 2 at 100 °C can overwhelm reactor venting systems on a large scale.

To mitigate this, process chemists employ an inverted addition strategy: a solution of SCDA and the substrate in DMF is slowly dosed into a pre-heated (95 °C) suspension of base in DMF over several hours. This ensures that difluorocarbene is generated and consumed at a controlled, steady state, maintaining internal reactor pressures within safe operational limits (1)[1].

References

-

Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate Organic Letters - ACS Publications[Link]

-

Difluoromethylation of Phenols Organic Syntheses[Link]

-

Synthesis of 3-HCF2S-Chromones through Tandem Oxa-Michael Addition and Oxidative Difluoromethylthiolation Organic Letters - ACS Publications[Link]

-

A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate Organic Process Research & Development - ACS Publications[Link]

Sources

Reactivity Profile of 2-Chloro-2,2-difluoroacetate in Organic Synthesis

An In-Depth Technical Guide for Advanced Drug Development and Synthetic Applications

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug development and agrochemical design, primarily due to fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity. Among the most versatile fluorinated building blocks is 2-chloro-2,2-difluoroacetate (commonly utilized as its sodium salt, SCDA, or as methyl/ethyl esters). This guide provides a comprehensive analysis of its reactivity profile, detailing its role as a robust difluorocarbene precursor, a substrate for transition-metal-catalyzed cross-coupling, and a unique acylating agent.

Mechanistic Foundations: The Difluorocarbene Precursor

The foundational utility of sodium 2-chloro-2,2-difluoroacetate (SCDA) lies in its capacity to generate difluorocarbene ( :CF2 ) under mild thermal conditions. Historically, the generation of :CF2 required highly toxic and environmentally detrimental chlorofluorocarbon (CFC) gases, such as chlorodifluoromethane[1]. SCDA provides an operationally simple, solid-state alternative that is indefinitely stable under ambient conditions[2].

Electronic Stability and Decarboxylation

Difluorocarbenes exhibit unique reactivity derived from their unusual stability and electrophilicity. The fluorine atoms stabilize the electron-deficient carbene center via two synergistic mechanisms:

-

Inductive Withdrawal: The highly electronegative fluorine atoms inductively withdraw electron density from the carbene’s filled σ orbital[2].

-

Back-Bonding: The lone pairs on the fluorine atoms engage in back-bonding into the carbene’s empty p orbital, mitigating its extreme electrophilicity and extending its lifetime in solution[2].

Upon heating (typically 90–120 °C in polar aprotic solvents like DMF), SCDA undergoes thermal decarboxylation to form a transient chlorodifluoromethyl anion ( [ClCF2]− ), which subsequently ejects a chloride ion to yield the active difluorocarbene[2][3].

Caption: Mechanistic pathways of SCDA: Decarboxylation to difluorocarbene and self-activation.

Core Synthetic Applications & Causality

O-, S-, and N-Difluoromethylation

The most prevalent application of SCDA is the difluoromethylation of heteroatom nucleophiles (phenols, thiols, and amines). The electrophilic :CF2 is trapped by the nucleophile (e.g., a phenolate generated in situ using Cs2CO3 or K2CO3 ), followed by rapid protonation to yield the difluoromethyl ether[1][2]. The addition of trace water is often critical in these protocols to facilitate the final protonation step of the difluoromethanide intermediate, though strictly anhydrous conditions are mandated if the substrate contains water-sensitive moieties like methyl esters[1][2].

Electrochemical Nickel-Catalyzed Reductive Cross-Coupling

Recent advancements have expanded the utility of 2-chloro-2,2-difluoroacetate esters (e.g., methyl 2-chloro-2,2-difluoroacetate) beyond carbene generation. In a breakthrough electrocatalytic system, this reagent is used to synthesize α -aryl monofluorinated carboxylic acid derivatives from aryl iodides[4].

-

Causality of the Catalyst System: A nickel-generated difluoroalkyl radical undergoes cathodic reduction via sequential electron uptake, hydrogenation, and defluorination to form a key monofluoroalkyl radical[4].

-

Causality of the Additive: The critical addition of FeCl3 suppresses overdefluorination, ensuring high monofluoride selectivity by modulating the reduction environment[4].

Chlorodifluoroacylation via Self-Activation

SCDA exhibits unusual Friedel-Crafts-type reactivity with electron-rich arenes like N-alkylindoles. Unlike standard acetate salts, SCDA can self-activate. The difluorocarbene generated from one equivalent of SCDA reacts with another equivalent of the unreacted salt to form a highly reactive active ester. This enables the mild synthesis of chlorodifluoroketones without the need for external anhydrides, acyl chlorides, or strong Lewis acids[5].

Palladium-Catalyzed Aziridine Ring Expansion

In complex heterocyclic synthesis, SCDA serves as a dual carbonyl and difluorocarbene source. In the presence of a Pd(II) catalyst, vinyl aziridines undergo a ring expansion reaction with SCDA to form functionalized β -lactams, showcasing the reagent's utility in synthesizing biologically active multi-ring systems[6].

Quantitative Reactivity Profile

The following table summarizes the diverse reactivity profile of 2-chloro-2,2-difluoroacetate across different synthetic paradigms.

| Substrate Class | Reagent Form | Key Conditions & Catalysts | Primary Product | Yield Range | Ref |

| Phenols / Thiols | SCDA (Sodium Salt) | Cs2CO3 or K2CO3 , DMF/H₂O, 95–120 °C | Aryl difluoromethyl ethers / thioethers | 70–99% | [1][2] |

| Aryl Iodides | Methyl Ester | e⁻, NiCl₂·dme, dtbpy, FeCl3 , Undivided cell | α -Aryl monofluorinated esters | 42–80% | [4] |

| N-Alkylindoles | SCDA (Sodium Salt) | Self-activation (No Lewis Acid), 90 °C | Chlorodifluoroacylated indoles | 50–72% | [5] |

| Vinyl Aziridines | SCDA (Sodium Salt) | Pd(II) π -allyl complex catalysis | β -Lactams (Ring Expansion) | Variable | [6] |

Self-Validating Experimental Protocols

Protocol 1: Large-Scale O-Difluoromethylation of Phenols

This protocol utilizes SCDA for the robust difluoromethylation of phenols, designed to safely manage the stoichiometric generation of CO2 gas[1][2].

Caption: Step-by-step experimental workflow for the O-difluoromethylation of phenols using SCDA.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 equiv) and Cs2CO3 (1.5 equiv)[2]. Causality: Cesium carbonate provides optimal basicity and solubility to generate the reactive phenolate without degrading the substrate.

-

Solvent Addition & Degassing: Add dry DMF and deionized water (approx. 10:1 ratio). Degas the solution with N2 for 1 hour[2]. Causality: Degassing prevents oxidative side reactions. The specific addition of water facilitates the protonation of the intermediate difluoromethanide.

-

Reagent Addition: Add SCDA (2.8 equiv) in one portion under a stream of N2 [2].

-

Thermal Activation & Venting (Critical Safety Step): Equip the flask with a reflux condenser and an oil bubbler . Heat the reaction to 95–120 °C[2]. Causality: Thermal decarboxylation produces significant volumes of CO2 . The oil bubbler is mandatory to vent excess pressure and prevent apparatus rupture.

-

Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography[2].

Protocol 2: Electrochemical Nickel-Catalyzed Reductive Cross-Coupling

This advanced protocol couples aryl iodides with methyl 2-chloro-2,2-difluoroacetate to yield α -aryl monofluorinated derivatives[4].

Step-by-Step Methodology:

-

Cell Setup: Utilize an undivided electrochemical cell equipped with an Fe plate anode and a Ni foam cathode[4]. Causality: An undivided cell minimizes ohmic resistance and simplifies the operational setup for reductive electrosynthesis.

-

Catalyst & Electrolyte Preparation: Charge the cell with NiCl₂·dme (catalyst), dtbpy (ligand), nBu4NBF4 (electrolyte), and FeCl3 (additive) in NMP solvent[4]. Causality: FeCl3 is strictly required to suppress overdefluorination, tuning the electronic environment to halt reduction at the monofluoride stage.

-

Substrate Addition: Add the aryl iodide (1.0 equiv) and methyl 2-chloro-2,2-difluoroacetate (excess)[4].

-

Electrolysis: Apply a constant current until complete consumption of the starting material is observed via TLC/GC-MS[4].

-

Isolation: Dilute the mixture with brine, extract with organic solvent, dry over Na2SO4 , and purify via column chromatography[4].

Conclusion

The reactivity profile of 2-chloro-2,2-difluoroacetate extends far beyond simple alkylation. By manipulating its thermal decomposition, self-activation pathways, and susceptibility to transition-metal-catalyzed single-electron reduction, synthetic chemists can access highly valuable difluoromethyl ethers, chlorodifluoroketones, and α -monofluorinated esters. Understanding the precise causality of reaction conditions—such as the necessity of pressure venting during decarboxylation or the role of iron additives in electrochemical defluorination—is paramount for scaling these methodologies in pharmaceutical manufacturing.

References

-

Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α -Fluoroarylacetic Acid Derivatives. Organic Letters - ACS Publications.[Link]

-

Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters - ACS Publications.[Link]

-

A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development - ACS Publications.[Link]

-

Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Sodium 2-chloro-2,2-difluoroacetate. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

Kinetics of 2-chloro-2,2-difluoroacetate decarboxylation in solution

Title: Kinetics and Mechanisms of 2-Chloro-2,2-difluoroacetate Decarboxylation in Solution: A Technical Guide for Difluorocarbene Generation

Executive Summary

The incorporation of the difluoromethyl group (-CF2H) is a critical strategy in 1[1], utilized to modulate lipophilicity, metabolic stability, and hydrogen-bonding characteristics. Among the arsenal of fluoroalkylating agents, sodium 2-chloro-2,2-difluoroacetate (SCDA) stands out as a highly efficient, cost-effective, and1[1] for difluorocarbene (:CF2) generation. This whitepaper provides an in-depth analysis of the kinetics, thermodynamics, and mechanistic pathways governing the decarboxylation of SCDA in solution, bridging theoretical physical chemistry with actionable, field-proven synthetic protocols.

Mechanistic Kinetics of SCDA Decarboxylation

The thermal decomposition of SCDA is a classical example of a fragmentation reaction driven by the entropic release of carbon dioxide and the thermodynamic stability of the resulting halide salt.

The Reaction Pathway

Unlike trifluoroacetates, which possess a high oxidation potential and require2[2] to undergo decarboxylation, SCDA readily 3[3] in the absence of metals. The mechanism proceeds via a two-stage sequence:

-

Decarboxylation: The chlorodifluoroacetate anion loses CO2 to form the transient chlorodifluoromethyl anion ([ClCF2]-).

-

α-Elimination: The [ClCF2]- anion rapidly ejects a chloride ion (Cl-) to yield the highly electrophilic singlet difluorocarbene (:CF2).

Fig 1. Mechanistic pathway of SCDA decarboxylation and difluorocarbene trapping.

Kinetic Parameters and Solvent Effects

The rate of SCDA decarboxylation is highly dependent on the solvent environment. In aqueous media, haloacetic acids generally degrade via hydrolysis or slow decarboxylation. For instance, the activation energy (Ea) for the4[4]. However, in polar aprotic solvents like N,N-dimethylformamide (DMF) or diglyme, the kinetics shift dramatically.

Causality of Solvent Choice: Polar aprotic solvents effectively solvate the hard sodium cation (Na+), leaving the chlorodifluoroacetate anion relatively "naked" and highly reactive. This lack of anion solvation lowers the transition state energy barrier for CO2 extrusion. Furthermore, computational studies on the subsequent trapping of :CF2 by triphenylphosphine (PPh3) reveal a 5[5], indicating that once the carbene is generated, its capture is kinetically extremely rapid.

Comparative Data Analysis

To contextualize the kinetic advantages of SCDA, the tables below summarize the activation parameters of common haloacetate salts and standard trapping conditions.

Table 1: Comparative Kinetics and Activation Parameters of Haloacetates

| Reagent | Optimal Solvent | Activation Temp (°C) | Activation Energy (Ea) | Primary Reactive Intermediate |

| Sodium Trifluoroacetate | DMF / NMP | > 150 °C | > 150 kJ/mol | Trifluoromethyl Radical / CuCF3 |

| Sodium Trichloroacetate | Water | ~ 90 °C | ~ 138 kJ/mol | Dichlorocarbene (:CCl2) |

| Sodium Chlorodifluoroacetate | DMF / Diglyme | 95 – 120 °C | ~ 100 - 110 kJ/mol (est.) | Difluorocarbene (:CF2) |

| Sodium Bromodifluoroacetate | DMF | 50 – 130 °C | < 100 kJ/mol | Difluorocarbene (:CF2) |

Table 2: Experimental Matrix for :CF2 Trapping via SCDA

| Nucleophile / Trapping Agent | Optimal Solvent | Temperature (°C) | Base / Additive | Typical Yield Range |

| Aromatic Thiols (R-SH) | DMF | 95 | K2CO3 | 75 - 95% |

| Triphenylphosphine (PPh3) | Diglyme / DMF | 100 - 140 | None | 60 - 80% (Olefin) |

| Alkenes (Cyclopropanation) | Diglyme | 120 - 140 | None | 40 - 70% |

Experimental Methodologies: Self-Validating Protocols

To harness the kinetic profile of SCDA, experimental design must account for the rapid generation of CO2 gas and the transient nature of :CF2. If the steady-state concentration of :CF2 becomes too high, the carbene will rapidly dimerize to form tetrafluoroethylene gas, severely depressing reaction yields.

Step-by-Step Protocol: S-Difluoromethylation of Thiols

The following protocol outlines the optimal conditions for trapping :CF2 with aromatic thiols, achieving 3[3].

Reagents:

-

Aromatic Thiol (1.0 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (SCDA) (1.5 - 2.0 equiv)

-

Potassium Carbonate (K2CO3) (1.5 equiv)

-

Anhydrous DMF (0.2 M relative to thiol)

Procedure:

-

Reactor Preparation: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic thiol and K2CO3.

-

Solvent Addition: Evacuate and backfill the flask with dry N2 (3 cycles). Inject anhydrous DMF. Causality: K2CO3 deprotonates the thiol to form a highly nucleophilic thiolate. DMF is chosen to maximize the nucleophilicity of the thiolate and facilitate the upcoming decarboxylation.

-

Thermal Equilibration: Heat the reaction mixture to 95 °C using a thermostated oil bath.

-

Controlled SCDA Addition: Dissolve SCDA in a minimal amount of dry DMF. Add this solution dropwise over 30–60 minutes to the stirring reaction mixture. Causality: Dropwise addition is the most critical step. It ensures a low steady-state concentration of :CF2, favoring bimolecular trapping by the thiolate over carbene dimerization. It also6[6].

-

Reaction Completion: Stir the mixture at 95 °C for an additional 1 hour to ensure complete decarboxylation of the added SCDA.

-

Workup: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Fig 2. Standard operational workflow for nucleophilic difluoromethylation using SCDA.

Troubleshooting and Best Practices (E-E-A-T Insights)

As an Application Scientist, I frequently observe three primary failure modes when scaling up SCDA-mediated decarboxylations:

-

Failure Mode 1: Low Yield due to Premature Quenching.

-

Failure Mode 2: Substrate Degradation.

-

Root Cause: Excessive reaction temperatures (>130 °C in DMF). While higher temperatures accelerate decarboxylation, they can cause thermal degradation of sensitive pharmaceutical intermediates.

-

Solution: Cap the temperature at 95–100 °C. The kinetics of SCDA decarboxylation are sufficiently rapid at 95 °C; exceeding this merely accelerates side reactions.

-

-

Failure Mode 3: Pressure Spikes in Sealed Vessels.

-

Root Cause: Conducting the reaction in a closed microwave vial or sealed tube without accounting for the molar volume of CO2 generated (1 mole of SCDA yields ~24 L of CO2 at 95 °C).

-

Solution: Always perform this reaction in open (vented to a bubbler) or actively pressure-regulated systems.

-

Conclusion

The controlled decarboxylation of 2-chloro-2,2-difluoroacetate provides an elegant, kinetically favorable pathway for generating difluorocarbene. By understanding the activation energy requirements and the critical role of steady-state carbene concentration, researchers can design robust, high-yielding difluoromethylation protocols essential for modern drug discovery.

References

- Decarboxylation - Wikipedia, wikipedia.org.

- S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate | Organic Letters, acs.org.

- Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC, nih.gov.

- Thermal degradation of haloacetic acids in water - ResearchGate, researchgate.net.

- Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC, nih.gov.

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals, orgsyn.org.

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews, rsc.org.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Application Note & Protocol: O-Difluoromethylation of Phenols using Sodium 2-Chloro-2,2-difluoroacetate

Introduction: The Strategic Value of the Difluoromethoxy Group

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable motif.[1][2] It serves as a lipophilic hydrogen bond donor, a feature that distinguishes it from the more common trifluoromethyl group (-CF₃).[3] The introduction of an -OCF₂H moiety can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding conformation, making it a powerful tool for lead optimization in pharmaceutical development.[1][4]

Historically, the synthesis of aryl difluoromethyl ethers relied on reagents like chlorodifluoromethane (CHClF₂, Freon-22), a gaseous, ozone-depleting substance that is difficult to handle and poses significant environmental risks.[5][6] The development of alternative methods has been crucial. The protocol detailed herein utilizes sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na), a bench-stable, commercially available, and environmentally benign solid, as a difluorocarbene precursor.[1][2] This method provides an operationally simple, robust, and scalable pathway to access aryl difluoromethyl ethers, avoiding the hazards and technical challenges of previous approaches.[1]

Reaction Mechanism: The Decarboxylative Generation of Difluorocarbene

The O-difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate proceeds through a well-understood, two-stage mechanism. The causality behind this transformation is elegant in its simplicity, relying on fundamental principles of reactivity.

-

Phenolate Formation: The reaction is initiated under basic conditions. A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to generate a nucleophilic phenolate anion. This step is critical as the neutral phenol is not sufficiently nucleophilic to participate in the subsequent reaction.

-

Difluorocarbene Generation & Trapping: Upon heating, sodium 2-chloro-2,2-difluoroacetate undergoes thermal decarboxylation, extruding carbon dioxide (CO₂) and a chloride anion to generate the highly reactive intermediate, difluorocarbene (:CF₂).[1][2] This electrophilic carbene is immediately trapped by the pre-formed, electron-rich phenolate nucleophile.

-

Protonation: The resulting intermediate is then protonated during the aqueous workup to yield the final aryl difluoromethyl ether product.[1]

The stability of difluorocarbene, relative to other carbenes, is enhanced by the back-bonding of fluorine's lone pairs into the carbene's empty p-orbital, which contributes to the efficiency and selectivity of the reaction.[1][2]

Caption: Mechanism of O-difluoromethylation of phenols.

Detailed Experimental Protocol

This protocol is adapted from a robust and verified procedure published in Organic Syntheses.[1][2] It provides a reliable method that often circumvents the need for chromatographic purification.

3.1. Materials and Equipment

-

Reagents:

-

Phenol substrate (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃, 1.5 equiv) or Potassium carbonate (K₂CO₃)

-

Sodium 2-chloro-2,2-difluoroacetate (2.5 - 3.0 equiv)[1]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc) or Hexanes

-

10% Lithium chloride (LiCl) aqueous solution (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottomed flask with a 24/40 joint

-

Magnetic stir bar

-

Rubber septum

-

Schlenk line with an inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Air condenser (flame-dried)

-

Heating mantle or oil bath with temperature control

-

Oil bubbler

-

Separatory funnel

-

Rotary evaporator

-

3.2. Step-by-Step Procedure

Caption: Step-by-step experimental workflow for O-difluoromethylation.

-

Reaction Setup:

-

To a single-necked round-bottomed flask equipped with a magnetic stir bar, add the phenol substrate (e.g., 10.0 mmol, 1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask headspace under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][2]

-

Add dry DMF (e.g., 0.6 M solution relative to phenol) and deionized water (approx. 1/9th the volume of DMF) sequentially via syringe.[1] Initiate stirring.

-

Degas the resulting solution by bubbling nitrogen through it via a long needle for approximately 1 hour.[1]

-

-

Reaction Execution:

-

After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

-

Quickly replace the septum with a flame-dried air condenser. Seal the top of the condenser with a septum pierced by two needles: one connected to the inert gas line and the other serving as an outlet to an oil bubbler. This is critical to safely vent the CO₂ gas evolved during the reaction. [1][2]

-

Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Once complete, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate or hexanes (3x).

-

Combine the organic layers and wash them sequentially with a 10% aqueous LiCl solution (2-3x) to efficiently remove the high-boiling DMF solvent, followed by a final wash with brine.[1] An emulsion may form but should break upon standing or with the final brine wash.[1]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate by rotary evaporation.

-

Dry the resulting residue under high vacuum to afford the aryl difluoromethyl ether, which is often obtained in high purity without the need for column chromatography.[1][2]

-

Substrate Scope & Performance

This protocol is effective for a wide range of phenol derivatives, tolerating both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates.[1][7]

| Substrate Type | Example | Typical Base | Solvent System | Temp (°C) | Approx. Yield |

| Electron-Neutral | 4-Phenylphenol | Cs₂CO₃ | DMF / H₂O | 100 | >90% |

| Electron-Rich | 4-Methoxyphenol | K₂CO₃ | DMF | 95 | 86%[7] |

| Electron-Deficient | 4-Cyanophenol | Cs₂CO₃ | DMF / H₂O | 100 | ~85% |

| Sterically Hindered | 2,6-Dimethylphenol | Cs₂CO₃ | DMF / H₂O | 100 | ~90% |

| Halogenated | 4-Bromophenol | Cs₂CO₃ | DMF / H₂O | 100 | >95% |

| Ketone-Containing | 4-Acetylphenol | Cs₂CO₃ | DMF / H₂O | 100 | 94%[1][2] |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Incomplete phenolate formation due to wet base or solvent. 2. Insufficient reaction temperature. 3. Decomposed sodium 2-chloro-2,2-difluoroacetate reagent. | 1. Use freshly opened or dried base (Cs₂CO₃ is hygroscopic). Use anhydrous DMF. 2. Verify the temperature of the heating bath with an external thermometer. 3. Use a fresh bottle of the reagent from a reputable supplier. |

| Difficult Workup / Persistent Emulsion | Residual DMF in the organic layer. | Perform multiple, vigorous washes with 10% aqueous LiCl solution. This is highly effective at partitioning DMF into the aqueous phase.[1] Allow adequate time for layers to separate. |

| Excessive Pressure Buildup | Rapid evolution of CO₂ gas from decarboxylation. | Ensure the reaction is properly vented through an oil bubbler at all times.[1][2] For larger-scale reactions, consider a slower heating ramp or portion-wise addition of the difluoroacetate salt. |

| Isolation of Disulfide Byproducts (for Thiophenol reactions) | Oxidation of the starting thiophenol. | This method is also highly effective for S-difluoromethylation.[1][7] Ensure the system is thoroughly deoxygenated before heating to minimize oxidative disulfide coupling. |

Conclusion

The O-difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate represents a significant advancement in synthetic methodology. It provides a practical, scalable, and environmentally conscious alternative to traditional methods.[1] The use of a stable, solid reagent, combined with a straightforward and often chromatography-free protocol, makes this transformation accessible for a wide range of applications in medicinal chemistry, agrochemicals, and materials science. This self-validating system empowers researchers to efficiently introduce the valuable difluoromethoxy motif into diverse molecular architectures.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 65, 152757. [Link]

-

Zhang, Z., Yu, W., & Zhang, L. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(9), 2266–2269. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. European Journal of Organic Chemistry, 2005(11), 2218–2223. [Link]

-

Grelier, G., et al. (2020). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Science, 11(35), 9551-9556. [Link]

-

Feng, Z., Min, Q., & Fu, X. (2017). Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters, 19(5), 1090–1093. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092-2095. [Link]

-

Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14635–14644. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie (International ed. in English), 52(7), 2092–2095. [Link]

-

Hu, J., et al. (2005). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. Organic Letters, 7(19), 4185–4188. [Link]

-

Zhang, X., et al. (2023). Copper Difluorocarbene Enables Catalytic Difluoromethylation. Journal of the American Chemical Society. [Link]

-

Zhu, Y., et al. (2021). Copper-Mediated Oxidative Chloro- and Bromodifluoromethylation of Phenols. Journal of the American Chemical Society, 143(43), 17978–17983. [Link]

-

Mikami, K., et al. (2015). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Angewandte Chemie International Edition, 54(35), 10352-10355. [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7069-7117. [Link]

-

Sperry, J. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

- Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Wang, F., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(34), 10049-10053. [Link]

-

Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(11), 3009-3013. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of gem-Difluorocyclopropanes via Sodium 2-Chloro-2,2-difluoroacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating methodologies, and scalable protocols for difluorocarbene [2+1] cycloadditions.

Executive Summary

In modern drug development, the gem-difluorocyclopropane motif is a privileged structural element. It acts as a rigidified, lipophilic bioisostere for ethers, carbonyls, and standard cyclopropanes, significantly modulating the pharmacokinetic profiles and metabolic stability of active pharmaceutical ingredients.

While several difluorocarbene sources exist—such as the Ruppert-Prakash reagent ( TMSCF3 ) or ozone-depleting freon gases—sodium 2-chloro-2,2-difluoroacetate (TFDA-Na, ClCF2CO2Na ) remains a cornerstone reagent[1],. First introduced by Haszeldine and co-workers in 1960, TFDA-Na is a commercially available, bench-stable solid that provides a scalable and cost-effective pathway to gem-difluorocyclopropanes without the need for specialized pressurized equipment or highly toxic organomercury precursors[2],.

Mechanistic Rationale & Reagent Dynamics

To successfully execute this synthesis, one must understand the fundamental electronic properties of difluorocarbene ( :CF2 ). Unlike dichlorocarbene, :CF2 is a ground-state singlet that is uniquely stabilized by π -electron back-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon. This stabilization renders :CF2 significantly less electrophilic, meaning it reacts sluggishly with electron-deficient or sterically hindered alkenes[2],[3].

The generation of :CF2 from TFDA-Na is a thermally driven, multi-step process. When heated to 150–190 °C in a high-boiling, coordinating solvent (such as diglyme), the sodium salt undergoes decarboxylation. Diglyme is specifically chosen because its polyether structure chelates the Na+ ion, nakedly exposing the acetate for efficient decarboxylation[1],[3]. This yields a transient chlorodifluoromethyl anion, which rapidly undergoes α -elimination of chloride to release the reactive difluorocarbene. The carbene then undergoes a concerted, stereospecific [2+1] cycloaddition with the target alkene.

Mechanistic pathway of difluorocarbene generation and [2+1] cycloaddition.

Quantitative Reaction Metrics

Because of the inherent stability of :CF2 , an excess of TFDA-Na is strictly required to drive the reaction to completion. The stoichiometry is highly dependent on the nucleophilicity of the alkene substrate[3],[4].

Table 1: Substrate Scope and Stoichiometric Requirements

| Substrate Type | Nucleophilicity | Equivalents of ClCF2CO2Na | Typical Time (h) | Expected Yield (%) |

| Enol Ethers | Very High | 2.0 - 3.0 | 2 - 3 | 85 - 95 |

| Styrenes | High | 3.0 - 4.0 | 3 - 4 | 65 - 80 |

| 1,1-Disubstituted Alkenes | Moderate | 4.0 - 5.0 | 4 - 6 | 60 - 75 |

| Terminal Aliphatic Alkenes | Low | 5.0 - 10.0 | 6 - 8 | 40 - 55 |

| Electron-Deficient Alkenes | Very Low | > 10.0 | > 12 | < 30 |

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It employs a continuous-addition strategy to maintain a low steady-state concentration of :CF2 , which is critical for preventing side reactions[5].

Equipment & Reagents

-

Alkene Substrate: 10.0 mmol

-

Sodium 2-chloro-2,2-difluoroacetate (TFDA-Na): 40.0 mmol (4.0 equiv, adjust based on Table 1)

-

Anhydrous Diglyme: 30 mL (Stored over molecular sieves)

-

Hardware: 100 mL 3-neck round-bottom flask, pressure-equalizing dropping funnel, reflux condenser, mineral oil bubbler, and a nitrogen line.

Step-by-Step Methodology

-

System Preparation: Flame-dry the 3-neck flask and assemble the dropping funnel and reflux condenser. Attach the mineral oil bubbler to the top of the condenser. Purge the entire system with dry N2 for 15 minutes.

-

Substrate Loading: Add the alkene (10.0 mmol) and 15 mL of anhydrous diglyme to the reaction flask. Begin stirring and heat the oil bath to 160–165 °C.

-

Reagent Solvation: In a separate dry flask, dissolve TFDA-Na (40.0 mmol) in 15 mL of warm anhydrous diglyme. Causality Note: Adding the reagent as a solution rather than a solid prevents sudden temperature drops in the reaction vessel and ensures a homogenous, controlled generation of carbene.

-

Controlled Addition: Transfer the TFDA-Na solution to the dropping funnel. Begin adding the solution dropwise to the refluxing alkene mixture over a period of 3 to 4 hours .

-

Self-Validation (Monitoring): Observe the mineral oil bubbler. The thermal decomposition of TFDA-Na produces equimolar amounts of CO2 gas. A steady bubbling rate confirms active carbene generation. If bubbling ceases prematurely, the addition rate is too slow or the internal temperature has dropped below the ~150 °C activation threshold.

-

Completion: Once addition is complete, maintain heating at 160 °C for an additional 1 hour to ensure total decomposition of the reagent.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of diethyl ether or hexanes. Wash the organic layer vigorously with distilled water (5 × 30 mL) to selectively partition the diglyme and NaCl byproduct into the aqueous phase.

-

Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Step-by-step experimental workflow for gem-difluorocyclopropanation.

Causality-Driven Troubleshooting

When yields are lower than expected, the failure mode can usually be traced to the competing side reactions of difluorocarbene. Because the [2+1] cycloaddition is bimolecular, any factor that reduces the effective concentration of the alkene relative to the carbene will promote parasitic pathways.

-

Issue - Rapid Gas Evolution but Low Yield: If the TFDA-Na is added too quickly, the local concentration of :CF2 spikes. Rather than reacting with the alkene, the carbene will dimerize to form tetrafluoroethylene ( C2F4 ) gas[5]. Solution: Strictly adhere to the 3–4 hour dropwise addition schedule.

-

Issue - Formation of Acidic Byproducts: Trace moisture in the solvent or hygroscopic reagent will hydrolyze the difluorocarbene, generating carbon monoxide ( CO ) and highly corrosive hydrogen fluoride ( HF ). Solution: Ensure diglyme is stored over activated 4Å molecular sieves and the reaction is kept under a strict nitrogen atmosphere.

Common side reactions of difluorocarbene leading to yield reduction.

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

Application and Protocol for N-Difluoromethylation of N-Heterocycles using Sodium 2-Chloro-2,2-difluoroacetate

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The difluoromethyl (–CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (–OH), thiol (–SH), or amino (–NH2) moieties.[1] Its unique electronic characteristics, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's potency, metabolic stability, and membrane permeability.[1][2] This guide provides a detailed protocol for the N-difluoromethylation of N-heterocycles utilizing sodium 2-chloro-2,2-difluoroacetate (SCDA), a reagent lauded for its stability, cost-effectiveness, and operational simplicity.[3]

Compared to other difluoromethylating agents, such as gaseous chlorodifluoromethane (ClCF2H) which poses toxicity and handling challenges, or more expensive phosphonium salts, SCDA stands out as a bench-stable, crystalline solid available in bulk.[3][4] This makes it an attractive choice for both small-scale discovery and large-scale process chemistry.[4][5]

Reaction Mechanism: Taming the Difluorocarbene

The N-difluoromethylation using sodium 2-chloro-2,2-difluoroacetate proceeds through the in-situ generation of a highly reactive intermediate: difluorocarbene (:CF2). The generally accepted mechanism involves a thermal decarboxylation of the salt.[3][4][6][7][8]

The key steps are:

-

Deprotonation: A base, typically a carbonate such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), deprotonates the nitrogen atom of the N-heterocycle, rendering it nucleophilic.[3][4]

-

Difluorocarbene Generation: Upon heating, sodium 2-chloro-2,2-difluoroacetate undergoes thermal decarboxylation, losing carbon dioxide (CO2) and a chloride ion to generate the electrophilic difluorocarbene (:CF2).[3][4][5]

-

Nucleophilic Attack: The anionic nitrogen of the heterocycle attacks the electrophilic difluorocarbene.

-

Protonation: Subsequent protonation during aqueous workup yields the final N-difluoromethylated heterocycle.

dot digraph "N-Difluoromethylation Mechanism" { graph [fontname="Arial", label="Figure 1: Reaction Mechanism", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: Figure 1: Reaction Mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

-

N-heterocycle (1.0 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.0-3.0 equiv)[3][4]

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (1.5-2.0 equiv)[3][4]

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., Dioxane, Acetonitrile)[3]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)

Workflow Diagram:

dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Figure 2: Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Figure 2: Experimental Workflow.

Procedure:

-

Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-heterocycle (1.0 equiv) and the base (e.g., K2CO3, 1.5 equiv).

-

Expert Insight: The use of a slight excess of base ensures complete deprotonation of the heterocycle, which is crucial for driving the reaction to completion. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[4]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is important to prevent side reactions with atmospheric moisture and oxygen, although the reagents themselves are relatively stable.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

-

Expert Insight: DMF is a common choice due to its high boiling point and ability to dissolve the reagents. However, for some substrates, other polar aprotic solvents might offer better results.[3]

-

-

SCDA Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.0-2.8 equiv) to the stirring mixture.[4] A slight excess of the difluorocarbene precursor is used to maximize the conversion of the starting material.

-

Reaction Heating: Equip the flask with a condenser and heat the reaction mixture to 95-110 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure N-difluoromethylated heterocycle.

Substrate Scope and Optimization

This method is effective for a variety of N-heterocycles. The table below summarizes typical reaction conditions and outcomes for different classes of substrates.

| Heterocycle Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Imidazoles | K2CO3 | DMF | 95 | 8 | Good to Excellent | [3] |

| Pyridones | Cs2CO3 | DMF | 110 | 12 | Good | [9] |

| Theophylline | K2CO3 | DMF | 95 | 8 | High (mixture of isomers) | [3] |

| Aromatic Thiols | K2CO3 | DMF | 95 | 8 | Excellent | [3][6] |

| Phenylselenol | K2CO3 | DMF | 95 | 8 | High | [3] |

-

Note on Selectivity: For heterocycles with multiple nitrogen atoms, such as theophylline, a mixture of regioisomers may be obtained.[3] Careful optimization and chromatographic separation are necessary to isolate the desired product.

Safety and Troubleshooting

-

Safety: While SCDA is relatively non-toxic and stable, standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed. The reaction generates a significant amount of CO2 gas, so it is crucial to ensure the reaction vessel is not a closed system and is properly vented.[4][5]

-

Troubleshooting:

-

Low Yield: If the yield is low, consider increasing the amount of SCDA and base. Ensure the solvent is anhydrous, as water can compete with the heterocycle for the difluorocarbene. A higher reaction temperature or longer reaction time may also be beneficial.

-

Incomplete Reaction: If the starting material is not fully consumed, this could be due to insufficient heating or deactivation of the reagents. Check the temperature of the oil bath and ensure efficient stirring.

-

Side Products: The formation of side products can sometimes occur. Purification by column chromatography is typically sufficient to isolate the desired product.

-

Conclusion